3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid
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Overview
Description
3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid is a boronic acid derivative with the molecular formula C12H20BClO3Si and a molecular weight of 286.63 g/mol . This compound is characterized by the presence of a tert-butyldimethylsilyloxy group and a chlorophenyl group attached to the boronic acid moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid typically involves the reaction of 4-chlorophenylboronic acid with tert-butyldimethylsilyl chloride in the presence of a base. The reaction proceeds as follows:
4-chlorophenylboronic acid+tert-butyldimethylsilyl chloride→3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid+HCl
The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorophenyl group can undergo nucleophilic substitution reactions.
Coupling Reactions: The boronic acid moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides, and the reactions are typically carried out in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used, and the reactions are carried out in organic solvents like toluene or ethanol.
Major Products
Substitution Reactions: Products include substituted phenylboronic acids.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various chemical reactions and applications .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylboronic Acid: Lacks the tert-butyldimethylsilyloxy group, making it less sterically hindered.
3-t-Butyldimethylsilyloxyphenylboronic Acid: Similar structure but without the chlorine atom, affecting its reactivity and applications.
Uniqueness
3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid is unique due to the presence of both the tert-butyldimethylsilyloxy group and the chlorophenyl group, which confer specific steric and electronic properties. These properties make it particularly useful in certain organic synthesis and coupling reactions .
Properties
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BClO3Si/c1-12(2,3)18(4,5)17-11-8-9(13(15)16)6-7-10(11)14/h6-8,15-16H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHGPJCKOCCBEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)O[Si](C)(C)C(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BClO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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